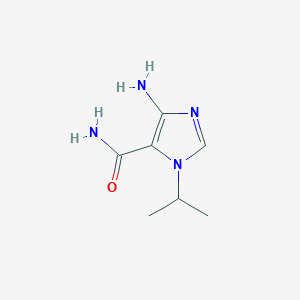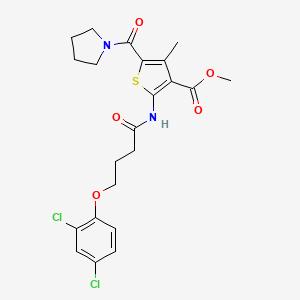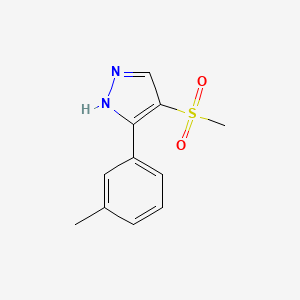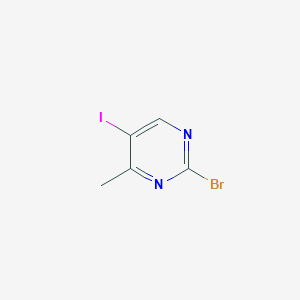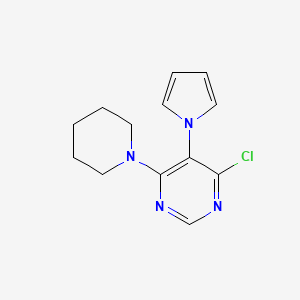
4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
The synthesis of 4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride typically involves the chloromethylation of 2-(methylthio)pyrimidine. This reaction is carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid like hydrochloric acid. The reaction conditions often require controlled temperatures and anhydrous conditions to prevent side reactions and degradation of the product.
Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. These methods also incorporate purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Analyse Chemischer Reaktionen
4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, although these are less common compared to substitution and oxidation.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical research and industrial processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors in the body.
Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as UV resistance or enhanced stability.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA alkylation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride include other chloromethylated pyrimidines and thio-substituted pyrimidines. These compounds share similar chemical properties but may differ in their reactivity and biological activities. For example:
4-(Chloromethyl)pyrimidine hydrochloride:
2-(Methylthio)pyrimidine: Lacks the chloromethyl group, affecting its ability to undergo substitution reactions.
Eigenschaften
Molekularformel |
C6H8Cl2N2S |
|---|---|
Molekulargewicht |
211.11 g/mol |
IUPAC-Name |
4-(chloromethyl)-2-methylsulfanylpyrimidine;hydrochloride |
InChI |
InChI=1S/C6H7ClN2S.ClH/c1-10-6-8-3-2-5(4-7)9-6;/h2-3H,4H2,1H3;1H |
InChI-Schlüssel |
XJWUHQCPKZPWNK-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=CC(=N1)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate](/img/structure/B15055155.png)
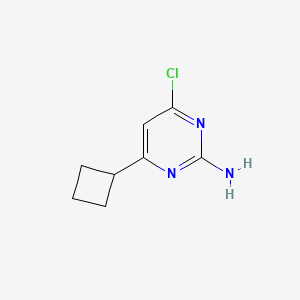
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15055164.png)
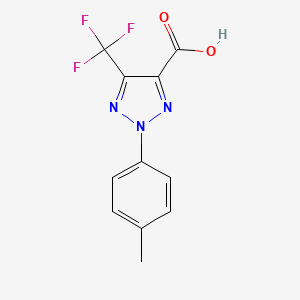

![1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B15055173.png)
![2-(2-Methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B15055177.png)
